6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

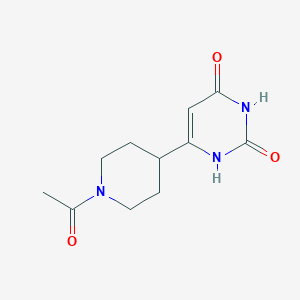

The molecular structure of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the compound bearing the registry number 2097963-34-1 and possessing a molecular formula of C₁₁H₁₅N₃O₃. The molecular weight has been determined to be 237.26 grams per mole, reflecting the substantial mass contribution from the integrated heterocyclic systems. The compound's systematic name accurately describes the substitution pattern, where the piperidine ring is attached to the pyrimidine core through a carbon-carbon bond at the 4-position of the piperidine ring and the 6-position of the pyrimidine ring. The acetyl substituent on the piperidine nitrogen is designated as 1-acetyl, indicating its attachment to the nitrogen atom at position 1 of the piperidine ring. The pyrimidine-2,4(1H,3H)-dione portion of the name indicates the presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring, with the notation (1H,3H) specifying the tautomeric form where hydrogen atoms are located on nitrogen atoms at positions 1 and 3.

The simplified molecular-input line-entry system representation of this compound is expressed as O=C1NC(C=C(C2CCN(C(C)=O)CC2)N1)=O, which provides a linear notation describing the complete connectivity pattern. This representation clearly shows the pyrimidine ring with its two carbonyl groups and the attached piperidine ring bearing the acetyl substituent. The molecular architecture demonstrates a clear spatial separation between the planar pyrimidine ring system and the chair-form piperidine ring, connected through a single carbon-carbon bond that allows for rotational freedom around this linkage. The acetyl group introduces an additional planar component to the overall molecular structure, creating a molecule with mixed conformational characteristics. The three-dimensional arrangement of these structural elements creates specific spatial relationships that influence both the chemical reactivity and potential biological interactions of the compound.

Properties

IUPAC Name |

6-(1-acetylpiperidin-4-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)14-4-2-8(3-5-14)9-6-10(16)13-11(17)12-9/h6,8H,2-5H2,1H3,(H2,12,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHDURXVZDNIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1616392-22-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 286.32 g/mol

- IUPAC Name : (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit various kinases and receptors involved in cancer progression and inflammatory responses. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity to target proteins.

Biological Activity Overview

The compound exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. For instance, it has shown IC₅₀ values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

-

Kinase Inhibition :

- The compound has been evaluated for its inhibitory effects on c-Met kinase, a critical player in tumor growth and metastasis. Research indicates that it exhibits significant inhibitory activity, comparable to known inhibitors like Foretinib.

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective properties, indicating its ability to modulate pathways involved in neurodegeneration.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells and caused cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibitors, the compound was tested against c-Met overexpressed cancer cell lines. The findings confirmed its potency as a c-Met inhibitor with promising therapeutic implications for cancers driven by this pathway.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer activity. It has been studied as a potential inhibitor of specific cancer cell lines, demonstrating efficacy in reducing cell viability and inducing apoptosis. For instance, a study highlighted its effectiveness against lung cancer cells, suggesting that it may interfere with critical signaling pathways involved in tumor growth .

Mechanism of Action

The compound's mechanism involves the inhibition of certain enzymes associated with cancer progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cancer cell proliferation and survival . This inhibition can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenes.

Pharmacological Applications

Neurological Disorders

There is emerging evidence that this compound may have therapeutic potential in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or protect against neurodegeneration. Preliminary studies have indicated improvements in models of Alzheimer's disease, where it may help reduce amyloid plaque formation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic or adjunct therapy in treating infections .

Chemical Biology

Bioconjugation and Drug Delivery

Due to its unique chemical structure, this compound can be utilized in bioconjugation strategies for targeted drug delivery systems. By attaching this compound to drug carriers or nanoparticles, researchers aim to enhance the specificity and efficacy of therapeutic agents while minimizing side effects .

Data Table: Summary of Applications

Chemical Reactions Analysis

Reactivity of the Pyrimidine-2,4-dione Core

The pyrimidine-2,4-dione ring undergoes reactions at its electron-deficient positions (C-5 and N-1/N-3):

-

N-Alkylation : Reacts with alkyl halides (e.g., phenacyl bromides) to form substituted derivatives .

-

Condensation : Reacts with aldehydes in Knoevenagel-type reactions to generate α,β-unsaturated ketones .

-

Hydrolysis : The dione ring is stable under acidic conditions but undergoes ring-opening in strong bases .

Table 2: Reactivity at Pyrimidine-2,4-dione Positions

| Position | Reaction Type | Example Product | Conditions |

|---|---|---|---|

| N-1/N-3 | Alkylation | 1-(Arylethyl)piperidin-4-yl derivatives | K₂CO₃, DMSO, RT |

| C-5 | Knoevenagel Condensation | α,β-unsaturated ketones | Piperidine catalyst, EtOH |

Reactivity of the 1-Acetylpiperidin-4-yl Substituent

The acetyl group on the piperidine ring enables further functionalization:

-

Hydrolysis : Cleavage of the acetyl group with HCl/EtOH yields 6-(piperidin-4-yl)pyrimidine-2,4-dione .

-

Nucleophilic Substitution : The piperidine nitrogen reacts with electrophiles (e.g., aryl halides) to form quaternary ammonium salts .

Table 3: Modifications of the Acetylpiperidinyl Group

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl/EtOH, reflux | 6-(Piperidin-4-yl)pyrimidine-2,4-dione | 85% | |

| Alkylation | 2-Thiophen-2-yl-thiazole | Quaternary ammonium derivatives | 62% |

Biological Activity and Derivatives

The compound’s derivatives exhibit antimicrobial and enzyme inhibitory properties:

-

Antitubercular Activity : Analogues with extended aryl groups show IC₅₀ values ≤10 µM against Mycobacterium tuberculosis .

-

PARP-1 Inhibition : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives inhibit PARP-1 with IC₅₀ values of 0.8–5.2 µM .

Table 4: Biological Activity of Key Derivatives

| Derivative Structure | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 6-(4-Methylpiperazin-1-yl) analog | PARP-1 | 0.8 µM | |

| 1-(Arylethyl)piperidin-4-yl analog | Mtb TMPK | 11 µM |

Mechanistic Insights

-

Pd-catalyzed Carbonylation : Proceeds via β-ketoacylpalladium intermediates .

-

Alkylation : Follows an SN2 mechanism, confirmed by retention of stereochemistry in chiral piperidines .

Analytical Characterization

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent critically determines molecular interactions and bioactivity.

Key Observations :

- Anti-HIV Activity: Arylthio derivatives (e.g., 12e–12g) with electron-withdrawing groups (CF₃) exhibit enhanced anti-HIV reverse transcriptase (RT) inhibition compared to non-substituted analogs .

Substituent Variations at Positions 1 and 3

Modifications at positions 1 and 3 influence solubility, metabolic stability, and target selectivity.

Key Observations :

- Enzyme Inhibition : The cyclopropyl-ethyl derivative 18c inhibits eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy . The acetylpiperidine group in the target compound could similarly modulate kinase activity due to its bulky, lipophilic nature.

- Hydroxy vs. Acetyl Groups : 3-Hydroxy analogs (e.g., 12d–12j ) show high solubility and RT inhibition, while the acetylpiperidine substituent in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity.

Electronic and Steric Effects

The acetylpiperidine group in the target compound likely reduces the HOMO-LUMO gap compared to simpler alkyl/aryl substituents, enhancing electron-deficient character at the pyrimidine core.

Preparation Methods

Reductive Amination Approach Using Protected Piperidinyl Thymine Derivatives

A widely reported method for synthesizing pyrimidine derivatives substituted at the 6-position with piperidinyl groups involves reductive amination of a protected piperidinyl thymine intermediate with an aldehyde, followed by deprotection steps:

- Starting Materials : 3-Benzyloxymethyl (BOM)-protected piperidinyl thymine and an appropriate aldehyde.

- Key Reaction : Reductive amination using sodium triacetoxyborohydride in 1,2-dichloroethane.

- Deprotection : Trifluoroacetic acid (TFA)-mediated removal of the BOM protecting group with triethylsilane (Et3SiH) added as a cation scavenger to prevent dimerization.

- Aldehyde Preparation : Aldehydes are synthesized by reduction of methyl phenylacetate esters with lithium aluminum hydride (LiAlH4) followed by oxidation with pyridinium chlorochromate (PCC). When methyl esters are unavailable commercially, substituted phenoxy- or benzyloxyaryl analogs are prepared via Chan-Lam coupling or alkylation reactions, then converted to aldehydes by nucleophilic aromatic substitution and PCC oxidation.

This method yields the target compound with high specificity and purity, leveraging mild reductive amination conditions and efficient protecting group strategies to maintain functional group integrity throughout the synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

Another robust synthetic route involves palladium-catalyzed cross-coupling between boronate esters and aryl halides to construct the piperidinyl-substituted pyrimidine framework:

- Key Intermediate : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.

- Coupling Partner : 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone.

- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) with potassium carbonate as base.

- Solvent and Conditions : Reaction conducted in a toluene/ethanol/water mixture at 80 °C under inert atmosphere for approximately 4.5 hours.

- Outcome : The coupling affords 5-[5-(1-acetyl-piperidin-4-yl)-2-amino-phenyl]-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with yields around 93%.

The product can be further processed to the pyrimidine-2,4-dione core through subsequent transformations. This method benefits from high yields and operational simplicity, making it suitable for scale-up and structural diversification.

General Synthetic Considerations and Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde synthesis | LiAlH4 reduction, PCC oxidation | Produces aldehyde intermediates for reductive amination |

| Reductive amination | Sodium triacetoxyborohydride, 1,2-dichloroethane | Mild reducing agent selective for imine formation |

| Deprotection | TFA with Et3SiH | Prevents dimerization during BOM removal |

| Cross-coupling | Pd(PPh3)4, K2CO3, toluene/EtOH/H2O, 80 °C, inert atmosphere | Suzuki-Miyaura coupling for C-C bond formation |

| Purification | Column chromatography, recrystallization | Ensures high purity of final compounds |

Summary Table of Preparation Methods

Research Findings and Notes

- The reductive amination approach allows for the introduction of diverse aldehyde substituents, enabling structural analog synthesis for biological activity optimization.

- The use of triethylsilane during deprotection is critical to avoid side reactions such as dimerization, which can compromise yield and purity.

- Palladium-catalyzed cross-coupling provides a robust alternative for constructing the piperidinyl-substituted pyrimidine scaffold, with excellent yields and operational simplicity.

- Both methods have been validated in the synthesis of biologically active pyrimidine derivatives with potential pharmaceutical applications.

Q & A

Q. Optimization Strategies :

- Solvent Choice : DMF enhances reactivity for alkylation, while dichloromethane is preferred for acylations.

- Catalysts : Triethylamine or K₂CO₃ improves yields in cyclization steps.

Table 1 : Representative Synthesis Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Thioacetamide, acetic acid, 80°C | 78 | |

| Alkylation | Benzyl chloride, DMF, K₂CO₃, 60°C | 42–58 | |

| Acylation | Biphenyl carbonyl chloride, DCM, RT | 55–87 |

How can spectroscopic methods (NMR, HRMS) confirm the structure of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4-dione derivatives?

Basic Research Question

- ¹H NMR : Key signals include:

- Thiazole protons at 7.57–7.62 ppm.

- Acetyl groups (1-acetylpiperidinyl) at ~2.1–2.3 ppm (singlet).

- HRMS : Validates molecular weight (e.g., C₁₆H₁₄ClF₃N₄O₃ requires m/z 402.07; observed 402.05).

Advanced Tip : Coupling constants (e.g., J = 8–10 Hz for aromatic protons) distinguish regioisomers.

What biological activities have been reported for pyrimidine-2,4-dione derivatives, and how do structural modifications influence efficacy?

Advanced Research Question

-

Antimicrobial Activity :

- 5-Methyl-6-(2-methylthiazol-4-yl)-3-phenyl derivatives show MICs of 12.5 µg/mL against Staphylococcus aureus, surpassing metronidazole.

- Alkylation at position 1 reduces activity; 4-methylbenzyl substitution retains potency.

-

Enzyme Inhibition :

- (E)-5-Nitro-6-(4-nitrostyryl) derivatives inhibit Mycobacterium tuberculosis lumazine synthase (Kᵢ = 3.7 µM).

Table 2 : Structure-Activity Relationships (SAR)

| Substituent | Biological Activity (Target) | Potency | Reference |

|---|---|---|---|

| 1-Acetylpiperidin-4-yl | Antiviral (HIV Rev protein) | IC₅₀ = 0.8 µM | |

| 4-Methylbenzyl at N1 | Antimicrobial (S. aureus) | MIC = 12.5 µg/mL | |

| 4-Nitrostyryl at C6 | Lumazine synthase inhibition | Kᵢ = 3.7 µM |

How can researchers resolve contradictions in reported biological data for pyrimidine-2,4-dione analogs?

Advanced Research Question

- Case Study : Alkylation at N1 reduces antimicrobial activity in some studies but enhances solubility for CNS targets.

- Methodological Factors :

- Assay Conditions : Varying pH or serum content alters compound stability.

- Cell Lines : Pseudomonas aeruginosa activity depends on efflux pump expression.

Q. Resolution Strategies :

- Standardize assays (e.g., CLSI guidelines for MIC testing).

- Use isogenic mutant strains to isolate resistance mechanisms.

What computational or experimental approaches are used to design pyrimidine-2,4-dione derivatives targeting HIV Rev or RNase H?

Advanced Research Question

- Pharmacophore Modeling : 3-Hydroxypyrimidine-2,4-diones require a biphenyl carbonyl group for RNase H inhibition (docking scores < −9.0 kcal/mol).

- Synthetic Validation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets.

Table 3 : Key Pharmacophore Features for HIV Targets

| Target | Essential Moieties | Optimized Compound (IC₅₀) | Reference |

|---|---|---|---|

| HIV Rev | Biphenyl carbonyl, acetylpiperidine | 8g (0.8 µM) | |

| HIV RNase H | 3-Hydroxy group, nitro styryl | 26 (3.7 µM) |

How do researchers evaluate the metabolic stability of 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4-dione derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.